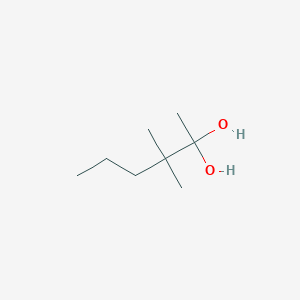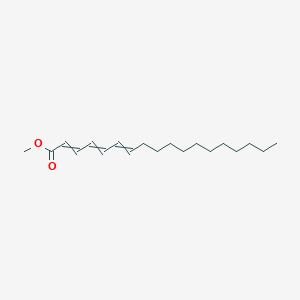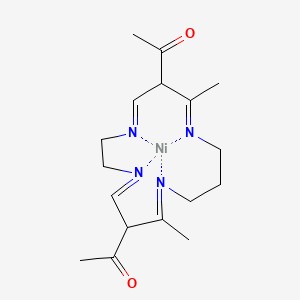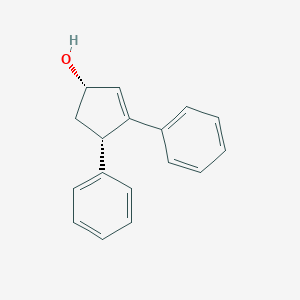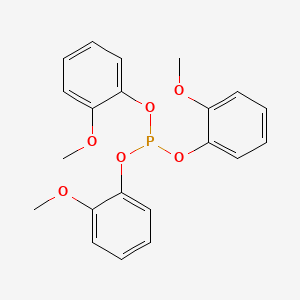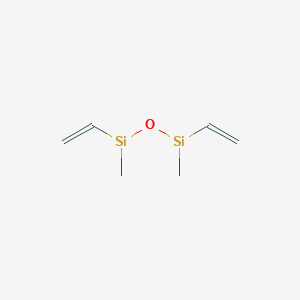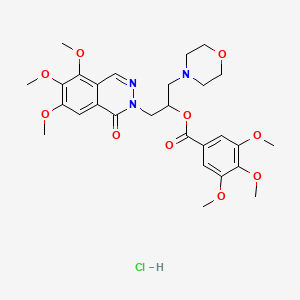![molecular formula C22H13ClN2 B14676940 (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline CAS No. 32849-80-2](/img/structure/B14676940.png)
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of indenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indenoquinoxaline core with a chlorophenyl substituent, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline typically involves a multi-step process. One common method starts with the preparation of the indenoquinoxaline core, followed by the introduction of the chlorophenyl group through a condensation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents into the molecule.
科学的研究の応用
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Indeno[1,2-b]quinoxaline: The parent compound without the chlorophenyl substituent.
(11E)-11-[(4-methylphenyl)methylidene]indeno[1,2-b]quinoxaline: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in (11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
32849-80-2 |
|---|---|
分子式 |
C22H13ClN2 |
分子量 |
340.8 g/mol |
IUPAC名 |
(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C22H13ClN2/c23-15-11-9-14(10-12-15)13-18-16-5-1-2-6-17(16)21-22(18)25-20-8-4-3-7-19(20)24-21/h1-13H/b18-13+ |
InChIキー |
HAVYLNSMDRVBKD-QGOAFFKASA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C4=NC5=CC=CC=C5N=C24 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


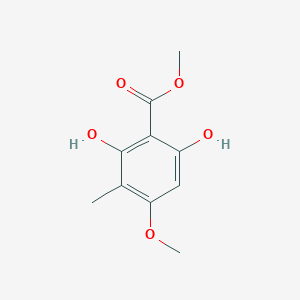
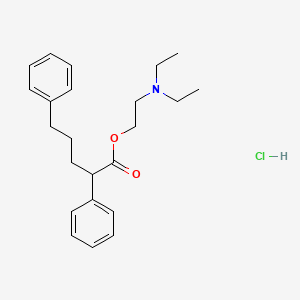
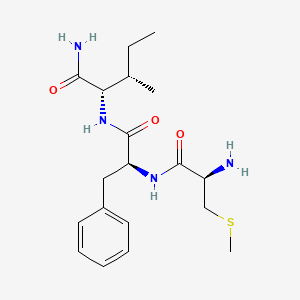
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
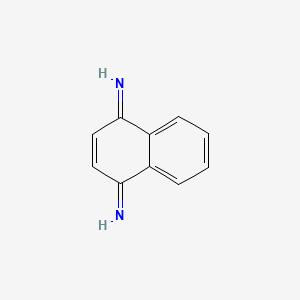
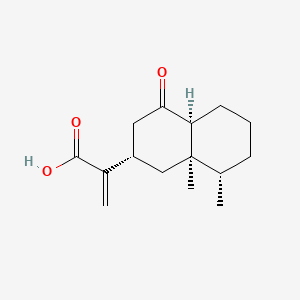
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
